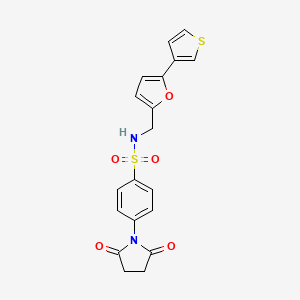

4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted at the 4-position with a 2,5-dioxopyrrolidin-1-yl group (a cyclic diketone). The N-linked substituent is a methylene-bridged heterocyclic system comprising a furan-2-yl moiety fused to a thiophen-3-yl group. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., sulfonamides, heterocyclic derivatives) exhibit diverse biological activities, including antifungal, receptor modulation, and enzyme inhibition .

Properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5S2/c22-18-7-8-19(23)21(18)14-1-4-16(5-2-14)28(24,25)20-11-15-3-6-17(26-15)13-9-10-27-12-13/h1-6,9-10,12,20H,7-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKVJBHQKRUWFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in cardiovascular and anti-inflammatory contexts. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A benzenesulfonamide core, which is known for various biological activities.

- A dioxopyrrolidine moiety, which may influence its pharmacological properties.

- A thiophen-furan substituent that could enhance interaction with biological targets.

Cardiovascular Effects

Research has indicated that benzenesulfonamide derivatives can affect cardiovascular parameters. A study evaluating the effects of various sulfonamides on isolated rat hearts demonstrated that certain derivatives reduced perfusion pressure and coronary resistance. Specifically, compounds like 4-(2-aminoethyl)-benzenesulfonamide showed significant decreases in these parameters compared to controls .

Table 1: Effects of Sulfonamide Derivatives on Perfusion Pressure

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control (Krebs-Henseleit solution only) | - | Baseline |

| Benzenesulfonamide | 0.001 | Moderate decrease |

| 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 | Mild decrease |

| 4-(2-aminoethyl)-benzenesulfonamide | 0.001 | Significant decrease |

These findings suggest that the structural modifications in sulfonamides can lead to varying degrees of cardiovascular effects, highlighting the importance of specific functional groups in modulating activity.

The interaction of sulfonamides with calcium channels has been a focal point of research. Theoretical docking studies indicate that certain derivatives can bind to calcium channel proteins, potentially leading to vasodilation and reduced vascular resistance . For instance, the interaction between 4-(2-aminoethyl)-benzenesulfonamide and amino acid residues in calcium channels was modeled using docking simulations, revealing a possible ligand-receptor complex formation that could mediate these cardiovascular effects .

Anti-inflammatory Potential

In addition to cardiovascular effects, sulfonamide derivatives are being investigated for their anti-inflammatory properties. The presence of the thiophene and furan rings may contribute to this activity by modulating inflammatory pathways or acting on specific receptors involved in inflammation.

Case Studies and Research Findings

A series of experimental studies have been conducted to elucidate the biological activities of this compound and its derivatives:

- Cardiovascular Studies : Isolated rat heart models were used to assess changes in perfusion pressure and coronary resistance upon administration of various sulfonamide derivatives.

- Theoretical Docking Studies : Computational models provided insights into potential interactions with calcium channels, supporting experimental findings regarding cardiovascular effects.

- In vitro Studies : Further investigations are warranted to explore the anti-inflammatory properties and other biological activities through cell-based assays.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Several studies have indicated that compounds containing thiophene and furan moieties exhibit significant anticancer properties. The incorporation of the dioxopyrrolidine structure may enhance this activity by improving solubility and bioavailability. Research has shown that similar compounds can inhibit tumor growth in various cancer cell lines, suggesting potential applications in cancer therapy.

-

Antimicrobial Properties :

- The sulfonamide group is well-documented for its antibacterial effects. The compound's structure suggests it may act against bacterial infections, possibly through mechanisms similar to traditional sulfa drugs, which inhibit bacterial folate synthesis.

-

Carbonic Anhydrase Inhibition :

- Sulfonamides are known to inhibit carbonic anhydrases, enzymes that play crucial roles in physiological processes. This compound may serve as a lead for developing selective inhibitors that could be useful in treating conditions like glaucoma or edema.

Material Science Applications

-

Polymer Chemistry :

- The unique structure of 4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide can be utilized to synthesize novel polymers with enhanced thermal and mechanical properties. Studies suggest that incorporating such compounds into polymer matrices can improve their stability and performance in various applications.

-

Organic Electronics :

- The thiophene and furan components are known for their conductive properties, making this compound a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that materials with similar structures can enhance charge transport properties, leading to more efficient devices.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various sulfonamide derivatives. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against human cancer cell lines, highlighting the potential of this compound for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Research conducted on a series of benzenesulfonamides demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The findings suggest that modifications similar to those present in this compound could lead to the discovery of new antimicrobial agents capable of overcoming resistance mechanisms .

Comparison with Similar Compounds

Hypothetical Pharmacological Implications

Based on structural analogs:

- Antifungal Activity : LMM5/LMM11’s antifungal action via thioredoxin reductase inhibition suggests the target compound could similarly target redox enzymes, though its dioxopyrrolidinyl group might alter potency or selectivity .

- Receptor Modulation : T0901317’s nuclear receptor activity implies that the target’s sulfonamide and heterocycles could be optimized for receptor binding, albeit with different substituent requirements .

Q & A

Q. What are the recommended synthetic routes for 4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide, and what are the critical reaction parameters?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including sulfonamide bond formation and heterocyclic coupling. Key steps include:

- Sulfonylation : Reacting a benzenesulfonyl chloride derivative with an amine-containing intermediate (e.g., (5-(thiophen-3-yl)furan-2-yl)methylamine) under basic conditions (e.g., triethylamine in anhydrous DCM) .

- Heterocyclic Coupling : Introducing the 2,5-dioxopyrrolidin-1-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling, depending on precursor availability. For example, Suzuki-Miyaura coupling may be used for thiophenyl-furan integration .

- Critical Parameters : Control reaction temperature (0–25°C for sulfonylation), inert atmosphere (N₂/Ar for moisture-sensitive steps), and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride to minimize side products).

Q. How can researchers characterize the structural features of this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Identify protons and carbons in the sulfonamide group (δ 7.5–8.0 ppm for aromatic protons, δ 45–50 ppm for sulfonamide sulfur-attached carbons) and heterocycles (thiophen δ 6.8–7.2 ppm; furan δ 6.3–6.7 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy.

- Crystallography : Single-crystal X-ray diffraction resolves bond angles and conformations. Software like APEX2 and SHELXT are used for structure refinement .

Advanced Research Questions

Q. What strategies are employed to analyze the structure-activity relationships (SAR) of sulfonamide derivatives with heterocyclic substituents?

Methodological Answer: SAR studies focus on:

- Substituent Effects : Systematic replacement of thiophen-3-yl or furan-2-yl groups with analogs (e.g., pyridyl, phenyl) to assess bioactivity changes. For example, thiophen’s electron-rich nature may enhance binding to hydrophobic enzyme pockets .

- Pharmacophore Mapping : Molecular docking (using AutoDock Vina) identifies key interactions (e.g., sulfonamide’s hydrogen bonding with catalytic residues).

- Data Interpretation : Compare IC₅₀ values against structural variations. Example table:

| Derivative | Thiophen Substituent | IC₅₀ (µM) | Binding Energy (kcal/mol) |

|---|---|---|---|

| Target | 3-Thiophen | 0.12 | -9.8 |

| Analog | 2-Pyridyl | 2.4 | -6.2 |

Q. How should experimental designs be structured to evaluate the environmental persistence and degradation pathways of this compound?

Methodological Answer:

- Longitudinal Studies : Use OECD 307 guidelines to assess biodegradation in soil/water systems under controlled pH (6.5–7.5) and temperature (20–25°C) .

- Analytical Workflow :

- Sample Preparation : Solid-phase extraction (SPE) for aqueous matrices.

- Quantification : LC-MS/MS with MRM transitions specific to the parent compound and metabolites (e.g., m/z 450 → 320 for sulfonamide cleavage).

- Degradation Pathways : Identify intermediates via high-resolution mass spectrometry. Example pathway:

Step 1 : Hydrolysis of dioxopyrrolidine to carboxylic acid.

Step 2 : Oxidative cleavage of thiophen-furan moiety.

Data Contradictions : Discrepancies in half-life (t₁/₂) may arise from microbial community variability. Replicate studies (n=4) and ANOVA are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.